molecular formula C18H11NO4 B15282948 3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione

3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione

Cat. No.: B15282948
M. Wt: 305.3 g/mol
InChI Key: JKRWEUNINHVXFZ-UHFFFAOYSA-N
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Description

3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione is a complex organic compound with a unique structure that includes both hydroxy and phenyl groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski reaction, which is used to form isoquinoline derivatives . This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Bischler-Napieralski reaction or similar cyclization reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can affect the function of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione is unique due to the presence of both hydroxy and phenyl groups, which contribute to its diverse chemical reactivity and potential biological activities. Its structure allows for multiple types of chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C18H11NO4

Molecular Weight

305.3 g/mol

IUPAC Name

4,6-dihydroxy-5-phenylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H11NO4/c20-15-10-7-4-8-11-13(10)14(18(23)19-17(11)22)16(21)12(15)9-5-2-1-3-6-9/h1-8,20-21H,(H,19,22,23)

InChI Key

JKRWEUNINHVXFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C4C(=CC=C3)C(=O)NC(=O)C4=C2O)O

Origin of Product

United States

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